molecular formula C11H14N2O2 B2416160 5-Amino-2-pyrrolidin-1-yl-benzoic acid CAS No. 16089-46-6

5-Amino-2-pyrrolidin-1-yl-benzoic acid

Cat. No.: B2416160
CAS No.: 16089-46-6
M. Wt: 206.245
InChI Key: TVZSCEWHFAKJOE-UHFFFAOYSA-N
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Description

5-Amino-2-pyrrolidin-1-yl-benzoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.245. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitubercular Properties

A study synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds which demonstrated significant antibacterial and antitubercular activities against various Gram-positive and Gram-negative bacteria, as well as the Mycobacterium tuberculosis H37Rv strain (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Crystallographic Applications

Benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystallizes in a chiral space group, illustrating the application of non-centrosymmetric co-crystallization. This compound forms a hydrogen-bonded network that could be critical for crystallographic studies (Chesna, Cox, Basso, & Benedict, 2017).

Synthetic Chemistry

1,5-Disubstituted pyrrolidin-2-ones were synthesized and have potential applications in synthetic chemistry. The compounds were derived from the nucleophilic substitution of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with various reagents (Katritzky, Mehta, He, & Cui, 2000).

Biological Imaging

A study describes the synthesis and characterization of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes with applications in biological imaging, particularly for tracking Zn(II) in living cells (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).

Organic Synthesis

α-Quaternary proline derivatives synthesized by 1,3-dipolar cycloaddition have significant applications in synthetic and medicinal chemistry. Modified proline derivatives have been used as cores in peptidomimetics due to their conformational rigidity (Hernández-Toribio, Padilla, Adrio, & Carretero, 2012).

Regiospecific Synthesis

A series of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids were prepared using a novel protocol that proceeds in a regiospecific fashion. This methodology could be relevant in the synthesis of complex organic molecules (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2007).

Mechanism of Action

Target of Action

The primary targets of 5-Amino-2-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a specialty product for proteomics research . More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that pyrrolidine derivatives can both stimulate nerve activity and act as sedatives

Biochemical Pathways

Pyrrolidine derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways . More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

Its molecular weight is 206.24 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a specialty product for proteomics research , it’s likely to have specific effects on protein structures or functions

Properties

IUPAC Name

5-amino-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZSCEWHFAKJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 100 ml pyrrolidine. A cooling bath was applied as necessary during the addition. After the addition was complete, the reaction was heated on a steam bath for three hours, cooled, poured into ice water and made acidic with concentrated HCl until precipitation of product was complete. Recrystallization from ethanol gave 19.4 grams 5-nitro-2-(1-pyrrolidinyl)benzoic acid. m.p. = 224°-266° C dec. The nitro compound was reduced catalytically in ethanol with 5% palladium on carbon catalyst to give 5-amino-2-(1-pyrrolidinyl)benzoic acid. m.p. = 205°-208° C dec.
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